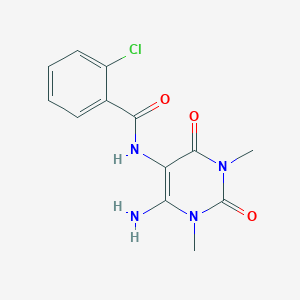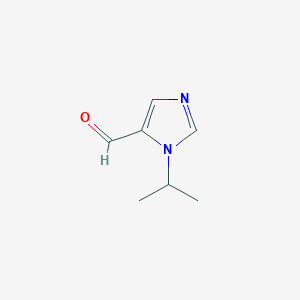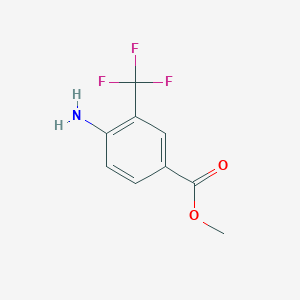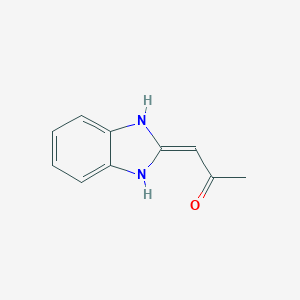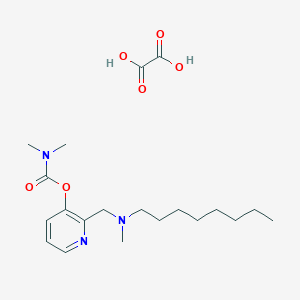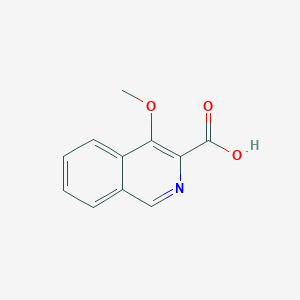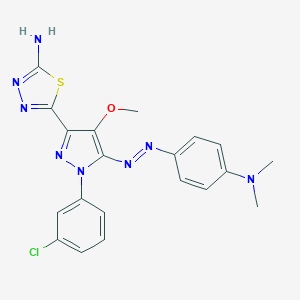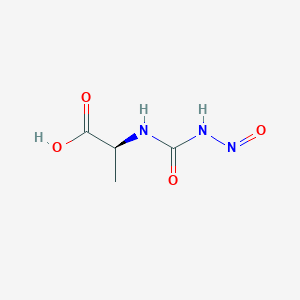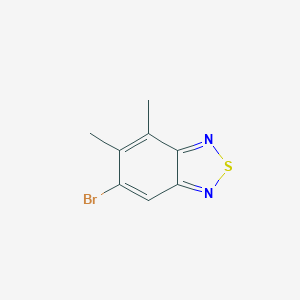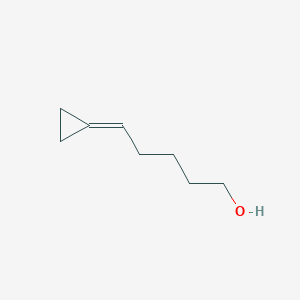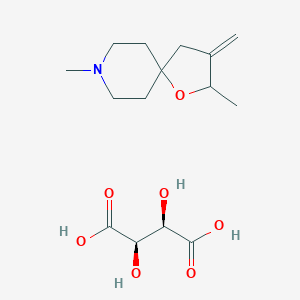
(S)-(-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4.5)decane L-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4.5)decane L-tartrate, also known as (-)-OSU6162, is a chemical compound that has been studied for its potential therapeutic effects on various neurological and psychiatric disorders.
Applications De Recherche Scientifique
(-)-OSU6162 has been studied for its potential therapeutic effects on various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, (-)-OSU6162 has been shown to have neuroprotective and neurorestorative effects, as well as the ability to modulate dopamine and glutamate transmission in the brain.
Mécanisme D'action
The exact mechanism of action of (-)-OSU6162 is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a modulator of glutamate neurotransmission. These effects may contribute to its neuroprotective and neurorestorative properties.
Effets Biochimiques Et Physiologiques
(-)-OSU6162 has been shown to increase dopamine and glutamate transmission in the brain, which may contribute to its therapeutic effects. It has also been shown to have antioxidant properties and to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
(-)-OSU6162 has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its effects may be dependent on the specific animal model and experimental conditions used, and further research is needed to fully understand its potential therapeutic applications.
Orientations Futures
Future research on (-)-OSU6162 could focus on its potential therapeutic applications for specific neurological and psychiatric disorders, as well as its mechanism of action and potential side effects. Additionally, (-)-OSU6162 could be studied in combination with other compounds or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
(-)-OSU6162 can be synthesized through a multi-step process that involves the reaction of 1,2-dimethoxybenzene with ethyl 2-oxocyclohexanecarboxylate, followed by the addition of methylmagnesium bromide and subsequent cyclization. The resulting compound is then treated with L-tartaric acid to yield (-)-OSU6162 in the form of a tartrate salt.
Propriétés
Numéro CAS |
171252-79-2 |
|---|---|
Nom du produit |
(S)-(-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4.5)decane L-tartrate |
Formule moléculaire |
C15H25NO7 |
Poids moléculaire |
331.36 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;2,8-dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H19NO.C4H6O6/c1-9-8-11(13-10(9)2)4-6-12(3)7-5-11;5-1(3(7)8)2(6)4(9)10/h10H,1,4-8H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
RMKUOCBJRZODFU-LREBCSMRSA-N |
SMILES isomérique |
CC1C(=C)CC2(O1)CCN(CC2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1C(=C)CC2(O1)CCN(CC2)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1C(=C)CC2(O1)CCN(CC2)C.C(C(C(=O)O)O)(C(=O)O)O |
Synonymes |
(S)-2β,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane/(2R,3R)-2,3-dihydroxybutanedioic acid,(1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



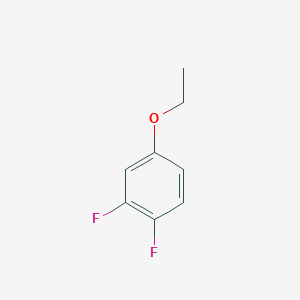
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
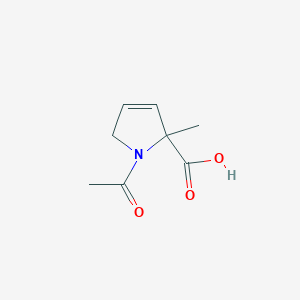
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
